molecular formula C20H11Cl2IN2O2 B11558724 4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol

4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol

Cat. No.: B11558724
M. Wt: 509.1 g/mol
InChI Key: VQMNSWSWBSTWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol is a complex organic compound with a unique structure that includes both chlorinated and iodinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization of the aromatic rings. Common synthetic routes may involve the use of chlorinated and iodinated precursors, along with various reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorinated and iodinated aromatic rings can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated and iodinated benzoxazole derivatives, such as:

  • 4-chloro-2-[(Z)-{[2-(4-morpholinyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
  • 4-chloro-2-[(Z)-{[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol

Uniqueness

The uniqueness of 4-chloro-2-[(Z)-{[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C20H11Cl2IN2O2

Molecular Weight

509.1 g/mol

IUPAC Name

4-chloro-2-[[2-(4-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-iodophenol

InChI

InChI=1S/C20H11Cl2IN2O2/c21-13-3-1-11(2-4-13)20-25-17-6-5-15(9-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H

InChI Key

VQMNSWSWBSTWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)I)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.